Sulfamethoxypyridazine-d3

Isotopic purity Stable isotope labeling LC-MS/MS internal standard

Unlabeled sulfonamide IS fail to correct matrix effects, biasing quantification. Sulfamethoxypyridazine-d3 (M+3 shift) eliminates spectral overlap for accurate LC-MS/MS normalization. • ≥98 atom% D isotopic purity prevents cross-talk. • >99% HPLC purity ensures linear calibration (1-100 µg/kg) under FDA/2002/657/EC. • 24-month shelf life supports multi-year studies.

Molecular Formula C11H12N4O3S
Molecular Weight 283.32 g/mol
Cat. No. B15088428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethoxypyridazine-d3
Molecular FormulaC11H12N4O3S
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3
InChIKeyVLYWMPOKSSWJAL-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamethoxypyridazine-d3 Stable Isotope Standard


Sulfamethoxypyridazine-d3 (CAS 1172846-03-5) is a deuterated analog of the long‑acting sulfonamide antibiotic sulfamethoxypyridazine, in which three hydrogen atoms on the methoxy group are replaced with deuterium, producing a nominal mass shift of M+3 . The compound is supplied as an analytical standard with isotopic purity typically ≥98 atom% D and HPLC purity >99%, and is intended exclusively for use as a stable isotope‑labeled internal standard (SIL‑IS) in quantitative LC‑MS/MS and GC‑MS workflows .

Why Sulfamethoxypyridazine-d3 Cannot Be Substituted


In LC‑MS/MS quantification, unlabeled sulfamethoxypyridazine (or a structurally similar sulfonamide) co‑elutes with the native analyte and experiences identical matrix‑induced ion suppression or enhancement, thereby failing to correct for these systematic errors . Sulfamethoxypyridazine-d3, by contrast, provides a distinct M+3 mass channel that eliminates spectral overlap with the analyte, enabling precise normalization of recovery, ionization efficiency, and injection variability . The isotopic purity of the deuterated standard is also critical: incomplete deuteration (e.g., <98 atom% D) introduces unlabeled isotopologue contamination that directly biases quantification, making certified high‑enrichment material non‑substitutable [1].

Sulfamethoxypyridazine-d3 Key Differentiators


Isotopic Enrichment Advantage

Sulfamethoxypyridazine-d3 from WITEGA is supplied with a certified isotopic purity of 99.8 atom% D, which is substantially higher than the ≥95–98% typical of many deuterated sulfonamide analogs offered by other vendors . Higher atom% D enrichment directly reduces the contribution of unlabeled (M) isotopologue to the M+3 internal standard channel, thereby lowering the lower limit of quantification (LLOQ) and improving assay accuracy at trace residue levels [1].

Isotopic purity Stable isotope labeling LC-MS/MS internal standard

HPLC Purity Advantage

WITEGA's Sulfamethoxypyridazine‑D3 reference standard exhibits an HPLC purity of >99.0%, which is matched by its unlabeled counterpart (>99.0%) and exceeds the ≥95% purity specification reported for d3‑material from other suppliers . A higher and more tightly controlled chemical purity reduces the risk of co‑eluting impurities that could interfere with MRM transitions or cause ion suppression, thereby improving the reliability of calibration curves and long‑term method reproducibility .

Chromatographic purity Reference standard Method validation

Mass Shift Differentiation

The incorporation of three deuterium atoms on the methoxy group confers a nominal mass shift of M+3 relative to unlabeled sulfamethoxypyridazine, enabling baseline‑resolved MS detection in the presence of the native analyte . This mass difference is sufficient to avoid isotopic overlap from the naturally abundant 13C and 34S isotopologues of the unlabeled compound, provided the deuterated standard has high isotopic enrichment (e.g., 99.8 atom% D) . In contrast, a d2‑ or d1‑labeled analog would exhibit incomplete resolution and require complex isotopic correction algorithms.

Mass spectrometry Isotope dilution Quantitative analysis

Lot Consistency & Documentation

Sulfamethoxypyridazine‑D3 from WITEGA is supplied with a documented shelf life of 24 months when stored at 2–8 °C, and each batch includes a certificate of analysis detailing isotopic purity, HPLC purity, and storage conditions . In comparison, unlabeled sulfamethoxypyridazine from the same manufacturer has a 25‑month shelf life, and alternative d3‑standards may offer only 12‑month stability or less comprehensive documentation . Extended shelf life reduces the frequency of re‑procurement and method re‑validation, while batch‑specific traceability is mandatory for ISO/IEC 17025 and GLP compliance [1].

Reference material stability Quality control Regulatory compliance

Sulfamethoxypyridazine-d3 Application Scenarios


LC-MS/MS Method Validation for Sulfonamide Residues

Laboratories developing and validating quantitative LC‑MS/MS methods for sulfonamide residue monitoring in meat, milk, egg, or feed matrices benefit from Sulfamethoxypyridazine‑d3's high isotopic enrichment (99.8 atom% D) and >99% HPLC purity. These attributes ensure that matrix‑matched calibration curves remain linear across the relevant concentration range (e.g., 1–100 µg/kg) and that the internal standard corrects for matrix effects without introducing isotopic cross‑talk, as required by Commission Decision 2002/657/EC and FDA guidelines .

Pharmacokinetic and Metabolism Studies

For preclinical and clinical pharmacokinetic studies of sulfamethoxypyridazine, the M+3 mass shift of the deuterated standard enables precise quantification of the parent drug and its metabolites in plasma, urine, or tissue homogenates. The certified 24‑month shelf life and batch‑to‑batch consistency reduce the need for mid‑study re‑validation, supporting long‑term BA/BE trials where method robustness is paramount .

Multi-Residue Method Development

In multi‑residue workflows that simultaneously quantify sulfamethoxypyridazine alongside other sulfonamides (e.g., sulfadiazine, sulfamethoxazole), the use of a dedicated deuterated internal standard for each analyte is recommended. Sulfamethoxypyridazine‑d3, with its well‑characterized M+3 shift and low impurity profile, minimizes the risk of isobaric interference and facilitates accurate determination of recovery and precision parameters during method transfer and inter‑laboratory proficiency testing [1].

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